2,2-Diphenyl-2H-1,3-benzodioxole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diphenyl-2H-1,3-benzodioxole-4-carboxylic acid is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of two phenyl groups attached to a benzodioxole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-2H-1,3-benzodioxole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of catechol with benzaldehyde in the presence of an acid catalyst to form the benzodioxole ring. This intermediate is then subjected to further reactions to introduce the carboxylic acid group and the phenyl substituents. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to monitor and control the reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diphenyl-2H-1,3-benzodioxole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may have different chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can lead to a wide range of substituted benzodioxole derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,2-Diphenyl-2H-1,3-benzodioxole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-2H-1,3-benzodioxole-4-carboxylic acid: This compound has similar structural features but with fluorine atoms instead of phenyl groups.
1,3-Benzodioxole-4-carboxylic acid: A simpler analog with a benzodioxole ring and a carboxylic acid group.
Uniqueness
2,2-Diphenyl-2H-1,3-benzodioxole-4-carboxylic acid is unique due to the presence of two phenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
54888-41-4 |
---|---|
Molekularformel |
C20H14O4 |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
2,2-diphenyl-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C20H14O4/c21-19(22)16-12-7-13-17-18(16)24-20(23-17,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H,21,22) |
InChI-Schlüssel |
NHAGERIKBKUEDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(OC3=CC=CC(=C3O2)C(=O)O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.